N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 379.416 g/mol. This compound is classified as a benzamide derivative and is notable for its potential biological activities, particularly as a histone deacetylase inhibitor, which may have implications in cancer treatment and other therapeutic areas.
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide typically involves several key steps:
The compound features a complex structure characterized by multiple functional groups:
InChI=1S/C21H21N3O4/c1-26-18-8-7-15(13-19(18)27-2)9-12-22-20(25)16-5-3-6-17(14-16)28-21-23-10-4-11-24-21/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25)
which provides information about its connectivity .Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 379.416 g/mol |
Functional Groups | Benzamide, Dimethoxyphenethyl, Pyrimidine |
Structural Representation | Contains aromatic rings and ether linkages |
N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The primary mechanism of action for N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide is linked to its role as a histone deacetylase inhibitor. By inhibiting these enzymes, the compound can lead to:
The physical properties of N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide are summarized as follows:
Property | Value |
---|---|
Appearance | Solid (white to off-white) |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide has several potential applications in scientific research:
This compound exemplifies how modifications in chemical structure can lead to significant biological activity, making it an important subject for ongoing research in medicinal chemistry.
The construction of N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide exemplifies contemporary strategies for assembling hybrid heterocyclic architectures with pharmaceutical potential. This compound integrates three pharmacophores: a 3,4-dimethoxyphenethylamine moiety, a central benzamide linker, and a 2-pyrimidinyl ether system. The most efficient synthetic route employs a convergent approach involving separate preparation of the pyrimidine ether and phenethylamine fragments prior to final amide coupling [5].
A pivotal step involves the formation of the diaryl ether linkage via Ullmann-type condensation between 3-hydroxybenzoic acid and 2-chloropyrimidine. This reaction is optimally performed under microwave irradiation using copper(I) iodide as a catalyst and cesium carbonate as a base in dimethylformamide (DMF), achieving yields exceeding 85% within 30 minutes at 150°C. Alternative methodologies include nucleophilic aromatic substitution (SNAr) under milder conditions when electron-withdrawing groups flank the chlorine atom on the pyrimidine ring, though this approach suffers from lower regioselectivity [5] [7]. The carboxylic acid functionality of the resulting 3-(pyrimidin-2-yloxy)benzoic acid remains protected or is directly activated for subsequent amidation.
Table 1: Comparative Analysis of Ether Bond Formation Methodologies
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Copper-Catalyzed Ullmann | CuI, Cs₂CO₃, DMF, 150°C, MW 30 min | 85-92 | High efficiency, scalability | High temperature requirements |
Classic Ullmann | Cu, K₂CO₃, nitrobenzene, reflux 24h | 60-70 | No specialized equipment | Long reaction time, solvent hazards |
Nucleophilic (SNAr) | K₂CO₃, DMSO, 80°C, 8h | 45-55 | Mild conditions | Limited to activated pyrimidines |
Parallel synthesis of the amine component, 3,4-dimethoxyphenethylamine, typically starts from homoveratrylamine (3,4-dimethoxyphenylacetone followed by reductive amination) or through reduction of the corresponding nitrile derived from 3,4-dimethoxybenzaldehyde. Critical purification involves distillation or recrystallization to obtain pharmaceutical-grade amine free from vasoactive impurities [4] [9]. Hybridization efficiency is maximized by coupling these preformed fragments under amide-forming conditions, as detailed in Section 1.3.
Regioselective modification of the pyrimidine ring and phenethyl aromatic system enables targeted optimization of this scaffold’s physicochemical and biological properties. The pyrimidine moiety offers three principal modification sites: C4, C5, and C6. C4 and C6 are electronically activated toward nucleophilic substitution when C2 is oxygen-substituted, whereas C5 is amenable to electrophilic aromatic substitution or cross-coupling [6] [7].
Pyrimidine Modifications:
Phenethyl Modifications:
Table 2: Impact of Regioselective Modifications on Bioactivity
Modification Site | Substituent | Biological Effect | Potency Shift (MIC/IC₅₀) |
---|---|---|---|
Pyrimidine C5 | Phenyl (Suzuki coupling) | Enhanced Gram-positive antibacterial activity | 4-fold improvement |
Pyrimidine C4 | 4-Methylpiperazin-1-yl | Improved water solubility & mycobacterial inhibition | 0.98 µg/mL vs M. tuberculosis |
Phenethyl C6 | Cyano | Increased DNA interaction propensity | Not determined |
O-Methyl → O-Propargyl | Propargyloxy | Enables Huisgen cycloaddition bioconjugation | Activity maintained |
The amide bond linking the pyrimidinyloxybenzoyl unit and dimethoxyphenethylamine critically defines conformational flexibility and biological target engagement. Optimization focuses on suppressing racemization, maximizing yield, and minimizing side products. Two principal methods dominate:
Carbodiimide-Mediated Coupling: Employing ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane represents the benchmark approach. This protocol couples 3-(pyrimidin-2-yloxy)benzoic acid with 3,4-dimethoxyphenethylamine at 0°C→rt over 12 hours, yielding >80% product. HOBt suppresses O-acylisourea rearrangement responsible for epimerization. Notably, substituting HOBt with N-hydroxysuccinimide (NHS) increases water compatibility but may reduce yields by 5-10% due to hydrolysis competing with aminolysis [3] [6].
Acid Chloride Route: Activation of the carboxylic acid with oxalyl chloride in dichloromethane (catalyzed by DMF) generates the corresponding acid chloride. Subsequent reaction with the phenethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base proceeds quantitatively within 2 hours at -10°C. While efficient, this method risks chlorinated impurities if stoichiometry isn’t meticulously controlled. Computational studies suggest the planar amide bond formed via acid chloride imparts superior stacking with tyrosine kinase domains compared to carbodiimide-derived analogues [5] [8].
Table 3: Amide Coupling Reagent Efficacy Comparison
Reagent System | Solvent | Time/Temp | Yield (%) | Epimerization Risk |
---|---|---|---|---|
EDCI/HOBt | CH₂Cl₂ | 12h, 0°C→rt | 80-85 | Low (<2%) |
DIC/OxymaPure | DMF | 8h, rt | 78-82 | Very Low (<1%) |
Acid Chloride (SOCl₂) | THF, DIPEA | 2h, -10°C→0°C | 90-95 | None |
T3P® (propylphosphonic anhydride) | EtOAc | 4h, rt | 83-88 | Low (<3%) |
Structural bioactivity relationships emphasize that N-methylation of the amide nitrogen diminishes antibacterial potency by disrupting critical H-bond donation to target enzymes. Conversely, incorporating sterically constrained amino acid spacers (e.g., trans-4-aminocyclohexanolic acid) between the benzamide and phenethylamine enhances protease resistance while maintaining nanomolar EGFR inhibition [5] [8].
Multi-step synthesis of complex hybrids like N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide necessitates strategic protection of labile functional groups to prevent side reactions and ensure regiochemical fidelity. Key protecting group strategies include:
Carboxyl Protection: The carboxylic acid in 3-hydroxybenzoic acid is typically masked as a methyl ester during Ullmann ether synthesis to prevent copper chelation and etherification side reactions. Demethylation employs lithium iodide in pyridine reflux or enzymatic hydrolysis using Candida antarctica lipase B (CAL-B), avoiding harsh conditions that might cleave the diaryl ether [4] [9]. Tert-butyl esters offer acid-labile alternatives cleavable with trifluoroacetic acid (TFA) in dichloromethane.
Amino Group Protection: 3,4-Dimethoxyphenethylamine requires protection during pyrimidine halogenation or ring functionalization steps. Fluorenylmethyloxycarbonyl (Fmoc) group, installed using Fmoc-OSu in acetonitrile/water, provides excellent stability toward nucleophiles and bases while being rapidly removed by piperidine in DMF. This orthogonality prevents premature deprotection during acid-mediated steps required for tert-butyl ester cleavage. Benzyloxycarbonyl (Cbz) protection remains viable but necessitates catalytic hydrogenation, incompatible with pyrimidine-bound halogens [4] [10].
Catechol Protection: When manipulating methoxy groups to catechols, acetyl protection of the resulting phenolic hydroxyls prevents oxidation during subsequent amide coupling. Acetates are smoothly deprotected using potassium carbonate in methanol. For sequences requiring prolonged basic conditions, cyclic carbonate protection formed by phosgene/diisopropylethylamine offers superior stability [9].
Optimized protecting group sequences minimize deprotection steps while ensuring compatibility with sensitive functionalities. For instance, a streamlined synthesis utilizes:
Table 4: Protecting Group Applications and Deprotection Conditions
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Carboxylic Acid | Methyl ester | CH₂N₂, MeOH | LiI, pyridine reflux or LiOH/H₂O | Avoid strong reductants |
tert-Butyl ester | Boc₂O, DMAP | TFA/CH₂Cl₂ (1:1) | Acid-sensitive substrates only | |
Primary Amine | Fmoc | Fmoc-OSu, NaHCO₃ | 20% piperidine/DMF | Base-sensitive substrates only |
Cbz | Cbz-Cl, NaOH | H₂, Pd/C, MeOH | Incompatible with halogens | |
Phenol/Catechol | Acetyl | Ac₂O, pyridine | K₂CO₃, MeOH | May migrate under acidic conditions |
Methylene acetal | CH₂Br₂, K₂CO₃ | BBr₃, CH₂Cl₂ | Robust but requires harsh deprotection |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1